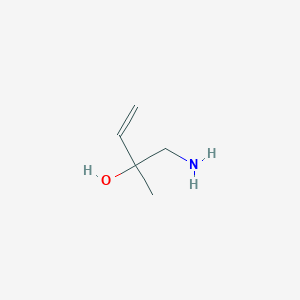

1-Amino-2-methylbut-3-en-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-2-methylbut-3-en-2-ol, also known as AMB, is a compound that has been studied extensively in the scientific community due to its potential applications in various fields. AMB is a versatile compound that can be used in the synthesis of a variety of molecules, including pharmaceuticals, food additives, and fragrances. Additionally, AMB has been studied for its potential use in the treatment of various diseases, including cancer.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

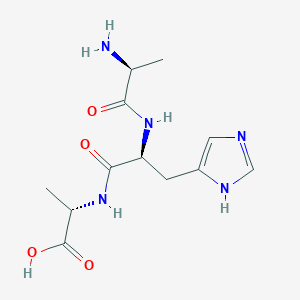

“1-Amino-2-methylbut-3-en-2-ol” is used as a reactant in the synthesis of 1H-imidazo[4,5-c]quinolin-4-amines , which have applications as antiviral and antitumor agents. These compounds also act as inducers of interferon biosynthesis, which is crucial for immune response regulation .

Pheromone Synthesis

This compound is an important component in the synthesis of pheromones, specifically for the bark beetle Ips typographus . Pheromones are chemical signals used by insects for communication and can be utilized for pest control strategies .

Analytical Chemistry

It may be used as an analytical reference standard for the determination of analytes in various extracts, such as Humulus Lupulus L. (Hop) and pine-mushroom, by chromatography techniques .

Organic Synthesis

“1-Amino-2-methylbut-3-en-2-ol” finds use in organic synthesis processes. For example, it has been studied for its reaction kinetics with OH radicals in gas-phase reactions .

Mécanisme D'action

Target of Action

It is known that this compound is used as a reactant in the preparation of 1h-imidazo [4,5-c]quinolin-4-amines , which are antiviral and antitumor agents and inducers of biosynthesis of interferon . Therefore, it can be inferred that the targets could be related to these biological processes.

Mode of Action

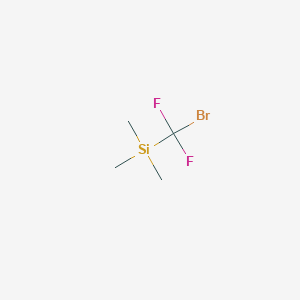

It is known that the compound can react with other substances to form different compounds . For example, it can react with hydrobromic acid to form 1-bromo-3-methylbut-2-ene . The reaction mechanism involves protonation of the alcohol to form H30, which then leaves via SN1 forming a tertiary carbocation with a trigonal planar geometry .

Biochemical Pathways

It is known that the compound is used as a reactant in the preparation of 1h-imidazo [4,5-c]quinolin-4-amines , which are antiviral and antitumor agents and inducers of biosynthesis of interferon . Therefore, it can be inferred that the compound could be involved in pathways related to these biological processes.

Pharmacokinetics

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that it may be sensitive to temperature and atmospheric conditions.

Result of Action

It is known that the compound is used as a reactant in the preparation of 1h-imidazo [4,5-c]quinolin-4-amines , which are antiviral and antitumor agents and inducers of biosynthesis of interferon . Therefore, it can be inferred that the compound could have effects related to these biological processes.

Propriétés

IUPAC Name |

1-amino-2-methylbut-3-en-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-5(2,7)4-6/h3,7H,1,4,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZLKTYBQGWVMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-methylbut-3-en-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.